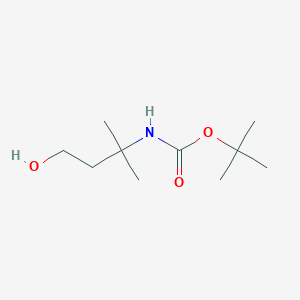

3-(Boc-amino)-3-methyl-1-butanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(Boc-amino)-3-methyl-1-butanol and related compounds involves advanced organic synthesis techniques. For instance, the synthesis of 3-nitrooxypropanol, a compound with similar structural features, has been discussed in depth, highlighting various synthetic routes and their environmental impacts (Marco-Contelles, 2022). Such methodologies could offer insights into the synthesis of 3-(Boc-amino)-3-methyl-1-butanol by analogy.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Boc-amino)-3-methyl-1-butanol, such as alpha-aminoisobutyric acid-containing peptides, influences their conformation and, consequently, their biological activity (Prasad, Balaram, & Benedetti, 1984). Understanding the stereochemistry and conformational preferences is crucial for predicting the reactivity and interactions of 3-(Boc-amino)-3-methyl-1-butanol.

Chemical Reactions and Properties

The reactivity of 3-(Boc-amino)-3-methyl-1-butanol can be inferred from studies on related compounds. For example, research on the synthesis and functions of polymers based on amino acids highlights the versatility and reactivity of amino acid derivatives in creating functional polymers (Sanda & Endo, 1999). This suggests that 3-(Boc-amino)-3-methyl-1-butanol could be utilized in similar polymerization reactions or as a building block in the synthesis of complex organic molecules.

Physical Properties Analysis

While specific studies on the physical properties of 3-(Boc-amino)-3-methyl-1-butanol were not identified, the physical properties of similar compounds can provide valuable insights. For instance, the study of activity coefficients at infinite dilution for various solvents in ionic liquids reveals information about solubility and interaction strengths (Domańska, Wlazło, & Karpińska, 2016). Such properties are crucial for understanding the behavior of 3-(Boc-amino)-3-methyl-1-butanol in different environments.

Chemical Properties Analysis

The chemical properties of 3-(Boc-amino)-3-methyl-1-butanol can be deduced from the behavior of structurally or functionally related compounds. For example, the comprehensive review of syntheses and functions of polymers based on amino acids underscores the chemical versatility of amino acid derivatives (Sanda & Endo, 1999). This implies that 3-(Boc-amino)-3-methyl-1-butanol possesses a range of chemical properties that could be exploited in various synthetic applications.

Applications De Recherche Scientifique

Branched Chain Aldehydes in Foods

Research on branched aldehydes, which are key flavor compounds in various food products, discusses the production and degradation pathways of these compounds from amino acids. This study highlights the importance of understanding metabolic conversions and the impact of microbial and food composition on the formation of specific aldehydes, which could be relevant when considering the flavor profile contributions of compounds like 3-(Boc-amino)-3-methyl-1-butanol in food science applications (Smit, Engels, & Smit, 2009).

Photocatalysis and Material Science

A review of (BiO)2CO3-based photocatalysts, which belong to the Aurivillius-related oxide family, discusses their suitability for various applications including healthcare and photocatalysis. The modifications to enhance visible light-driven photocatalytic performance of these materials and their multifunctional applications provide a perspective on how compounds with specific functional groups, such as 3-(Boc-amino)-3-methyl-1-butanol, might be utilized or modified for enhanced performance in material science and photocatalytic processes (Ni, Sun, Zhang, & Dong, 2016).

Biofuel Production and Application

The production and application of n-butanol as a biofuel is extensively reviewed, highlighting its potential to overcome the drawbacks of lower carbon alcohols or biodiesel. This research provides a comprehensive comparison of fuel properties and discusses the development of production methods for butanol, which may offer insights into the utility and production challenges of related compounds, including 3-(Boc-amino)-3-methyl-1-butanol, in renewable energy applications (Jin, Yao, Liu, Lee, & Ji, 2011).

Filament Formation in Yeasts

A study on filament formation in Saccharomyces cerevisiae and the impact of fusel alcohols, including 3-methyl-1-butanol, on this process discusses the metabolic by-products of amino acid catabolism and their role in yeast biology. Understanding the biological effects of related compounds could inform research into the biological activities or applications of 3-(Boc-amino)-3-methyl-1-butanol in microbiology or fermentation processes (Dickinson, 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This suggests potential future directions for the use and development of Boc-protected amines and amino acids .

Propriétés

IUPAC Name |

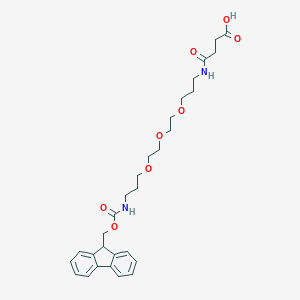

tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h12H,6-7H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSUFODBDZQCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573097 | |

| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-3-methyl-1-butanol | |

CAS RN |

167216-22-0 | |

| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)

![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)